![molecular formula C22H23N3O3S B2456841 (3-(1H-pyrazol-1-yl)phenyl)(4-(benzylsulfonyl)piperidin-1-yl)methanone CAS No. 2034387-97-6](/img/structure/B2456841.png)
(3-(1H-pyrazol-1-yl)phenyl)(4-(benzylsulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-pyrazol-1-yl)phenyl)(4-(benzylsulfonyl)piperidin-1-yl)methanone is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as PBP-M, and it is a piperidinyl benzamide derivative. PBP-M has shown promising results in various studies, making it a subject of interest for researchers.
Aplicaciones Científicas De Investigación
- Application : 4-phenylmethanesulfonyl-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine derivatives have been designed as sEH inhibitors. These compounds reduce blood pressure elevation and inflammatory responses by inhibiting sEH activity .
- Application : Compound 13, derived from our target compound, exhibited better antileishmanial activity. Molecular docking studies supported this finding .
- Application : Compounds 14 and 15 demonstrated significant inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4%, respectively .
- Application : Tpm-based molecules have been investigated for catalysis and biomedical purposes. For instance, [TpmMn(CO)3]PF6 was explored as a chemotherapeutic agent for colon cancer .
- Application : The pyrazole nucleus, including our compound, can be synthesized using multicomponent approaches. These strategies offer versatility and accessibility .
Soluble Epoxide Hydrolase (sEH) Inhibition
Antileishmanial Activity
Antimalarial Potential
Catalysis and Biomedical Chemistry
Multicomponent Synthesis Strategies
Propiedades
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(19-8-4-9-20(16-19)25-13-5-12-23-25)24-14-10-21(11-15-24)29(27,28)17-18-6-2-1-3-7-18/h1-9,12-13,16,21H,10-11,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPTVMRIQIMSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(4-(benzylsulfonyl)piperidin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.